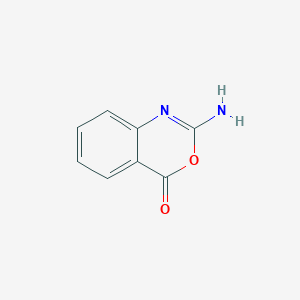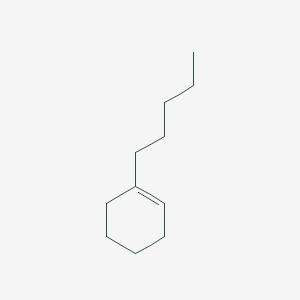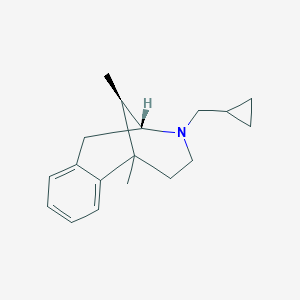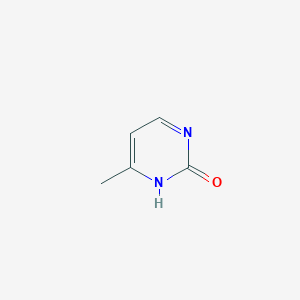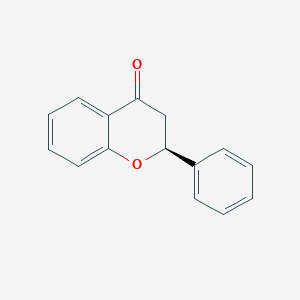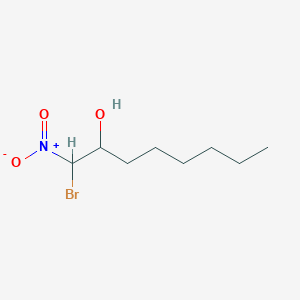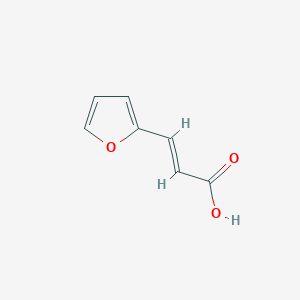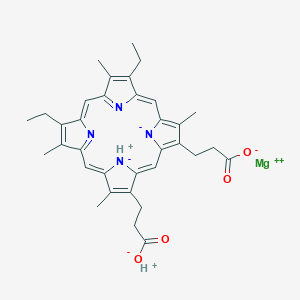![molecular formula C16H14O6 B093045 (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol CAS No. 17093-55-9](/img/structure/B93045.png)
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol is a naturally occurring flavonoid compound found in the heartwood of certain tree species, such as Colophospermum mopane and Peltogyne mexicana. It is known for its unique structural configuration and its association with other flavonoids like mopanol and fisetinidol . This compound has been studied for its potential biological activities and its role in the biogenesis of flavonoid compounds.
准备方法
Synthetic Routes and Reaction Conditions: (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol can be synthesized through the reaction of formaldehyde with leucofisetinidin precursors. The synthetic route involves the formation of a catechol nucleus with specific C-linked substitutions . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the heartwood of trees like Colophospermum mopane and Peltogyne mexicana. The extraction process includes the use of solvents and chromatographic techniques to isolate and purify this compound from other flavonoid compounds .
化学反应分析
Types of Reactions: (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halide ions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .
科学研究应用
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol has several scientific research applications, including:
Chemistry: Used as a model compound to study the biogenesis and stereochemistry of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of natural dyes and pigments due to its unique coloration properties.
作用机制
The mechanism of action of (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of reactive oxygen species .
相似化合物的比较
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol is similar to other flavonoid compounds such as mopanol, fisetinidol, and epifisetinidol. it is unique in its specific C-linked substitution pattern and its stereochemical configuration . The following table highlights the similarities and differences between this compound and other related compounds:
| Compound | Similarity | Uniqueness |
|---|---|---|
| Mopanol | Similar structural framework | Different C-linked substitution pattern |
| Fisetinidol | Similar biogenetic origins | Unique stereochemical configuration |
| Epifisetinidol | Similar antioxidant properties | Different molecular targets and pathways |
属性
CAS 编号 |
17093-55-9 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol |
InChI |
InChI=1S/C16H14O6/c17-8-1-2-9-13(4-8)22-15-10-5-12(19)11(18)3-7(10)6-21-16(15)14(9)20/h1-5,14-20H,6H2/t14-,15+,16-/m0/s1 |
InChI 键 |
OPWUVOPHCMWWGJ-XHSDSOJGSA-N |
SMILES |
C1C2=CC(=C(C=C2C3C(O1)C(C4=C(O3)C=C(C=C4)O)O)O)O |
手性 SMILES |
C1C2=CC(=C(C=C2[C@@H]3[C@@H](O1)[C@H](C4=C(O3)C=C(C=C4)O)O)O)O |
规范 SMILES |
C1C2=CC(=C(C=C2C3C(O1)C(C4=C(O3)C=C(C=C4)O)O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


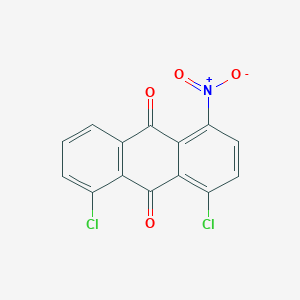
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
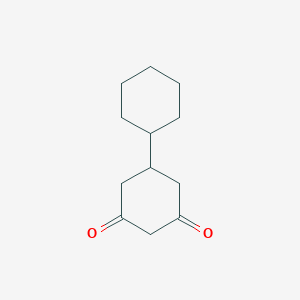
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
